1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydroquinoline core, a methoxyacetyl group, and a trimethoxyphenyl urea moiety. Its intricate molecular architecture makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Introduction of the Methoxyacetyl Group: The tetrahydroquinoline intermediate is then acylated with methoxyacetyl chloride under basic conditions to introduce the methoxyacetyl group.
Formation of the Urea Linkage: The final step involves the reaction of the methoxyacetylated tetrahydroquinoline with 3,4,5-trimethoxyphenyl isocyanate to form the desired urea compound.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets.
Medicine: Research into its pharmacological properties could reveal therapeutic applications, particularly in areas such as cancer treatment or neuroprotection.
Industry: The compound’s unique properties might be exploited in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea can be compared with other similar compounds, such as:
1-(2-Methoxyacetyl)-3-(3,4,5-trimethoxyphenyl)urea: Lacks the tetrahydroquinoline core, which may result in different biological activities and chemical properties.
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea: Lacks the trimethoxyphenyl group, potentially affecting its pharmacological profile.
3-(3,4,5-Trimethoxyphenyl)urea: A simpler structure that may serve as a precursor or intermediate in the synthesis of more complex molecules.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c1-28-13-20(26)25-9-5-6-14-7-8-15(10-17(14)25)23-22(27)24-16-11-18(29-2)21(31-4)19(12-16)30-3/h7-8,10-12H,5-6,9,13H2,1-4H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFGZKRKMNNQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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